(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid
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Overview
Description
(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a tetrahydro-2H-pyran-4-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran-4-yloxy Group: This can be achieved through the reaction of a suitable phenol derivative with tetrahydro-2H-pyran in the presence of an acid catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding borate ester.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Borate esters.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boronic acids.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)boronic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The cyano and tetrahydro-2H-pyran-4-yloxy groups may influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyano and tetrahydro-2H-pyran-4-yloxy groups.
(4-Cyano-3-phenyl)boronic Acid: Similar but lacks the tetrahydro-2H-pyran-4-yloxy group.
(3-Cyano-4-methoxyphenyl)boronic Acid: Similar but has a methoxy group instead of the tetrahydro-2H-pyran-4-yloxy group.
Properties
IUPAC Name |
[3-cyano-4-(oxan-4-yloxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO4/c14-8-9-7-10(13(15)16)1-2-12(9)18-11-3-5-17-6-4-11/h1-2,7,11,15-16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHKJKXKXAEEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC2CCOCC2)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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